molecular formula C17H15N3O4S2 B2543033 Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate CAS No. 1904221-38-0

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

Cat. No.: B2543033
CAS No.: 1904221-38-0
M. Wt: 389.44
InChI Key: IIBIWCDLJALOQS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications

Overview

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate is a chemical compound with potential applications in various scientific research fields. However, the search for direct references to this specific compound yielded no results, indicating a lack of direct studies or a novel nature of the compound in the literature. Instead, research on related compounds and the general behavior of similar chemical entities in scientific studies can provide insights into possible applications and implications for future research.

Related Research and Potential Applications

  • Chemical Synthesis and Drug Design : Research on related compounds, such as benzothiazoles and ethyl esters, shows significant interest in drug discovery and synthetic chemistry. Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The synthesis of novel benzothiazole compounds often aims at exploring their pharmacological potential, suggesting that this compound could similarly be of interest for its therapeutic properties and as a precursor in medicinal chemistry research (Kamal et al., 2015).

  • Biodegradation and Environmental Impact : Studies on the environmental fate of chemical compounds, including their biodegradation and aquatic effects, are crucial for assessing their safety and ecological impact. Research on similar compounds, like ethyl tert-butyl ether (ETBE), indicates that understanding the biodegradation pathways and the persistence of these chemicals in the environment is essential for evaluating their suitability for industrial use and their potential environmental risks (Thornton et al., 2020).

  • Antioxidant Properties : The study of the antioxidant capacity of various compounds is a significant area of research, especially for those with potential pharmaceutical applications. Compounds with antioxidant properties can play a crucial role in mitigating oxidative stress and may have therapeutic applications in diseases linked to free radical damage. Research methodologies, like those involving ABTS/PP decolorization assays, are employed to evaluate the antioxidant capacity of new compounds, which could be applicable to this compound to assess its potential as an antioxidant agent (Ilyasov et al., 2020).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, the study of thiazole derivatives, including “Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate”, may lead to the development of new drugs with diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound Thiazole derivatives, like this compound, are known to interact with their targets in a way that allows them to exhibit their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazole derivatives could be influenced by the environment, which could in turn affect their action and efficacy .

Properties

IUPAC Name

ethyl 2-[2-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-23-14(21)9-12-10-26-16(19-12)20-15(22)11-3-5-13(6-4-11)24-17-18-7-8-25-17/h3-8,10H,2,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIWCDLJALOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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